2,3-Dihydroxybenzaldehyde oxime

Description

Structural Features and Chemical Significance of 2,3-Dihydroxybenzaldehyde (B126233) Oxime

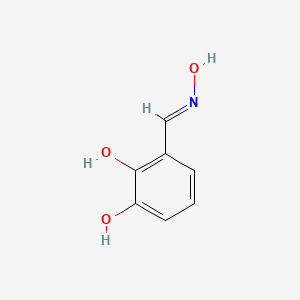

2,3-Dihydroxybenzaldehyde oxime, with the chemical formula C₇H₇NO₃, is an organic compound that features a benzene (B151609) ring substituted with an oxime group (-CH=NOH) and two adjacent hydroxyl (-OH) groups. biosynth.comchemspider.com This specific arrangement of functional groups is pivotal to its chemical behavior and significance.

The molecule is derived from 2,3-dihydroxybenzaldehyde. sigmaaldrich.com The synthesis of 2,3-dihydroxybenzaldehyde can be achieved from o-vanillin through a reaction with aluminum trichloride (B1173362) and sodium iodide in acetonitrile (B52724). chemicalbook.com The subsequent reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine (B1172632) results in the formation of this compound. wikipedia.orgbyjus.com

The presence of both a hydrogen bond donor (the hydroxyl groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms of the oxime group) allows for the formation of both intra- and intermolecular hydrogen bonds. This capability plays a crucial role in its crystal structure and its interactions with other molecules. researchgate.net

Interactive Data Table: Physicochemical Properties of 2,3-Dihydroxybenzaldehyde

| Property | Value | Source |

| CAS Number | 24677-78-9 | biosynth.comsigmaaldrich.com |

| Molecular Weight | 138.12 g/mol | biosynth.comsigmaaldrich.comnih.gov |

| Melting Point | 104-108 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | Yellow solid | chemicalbook.com |

The Oxime Functional Group and its Versatility in Organic and Coordination Chemistry

The oxime functional group, characterized by the RR'C=N-OH structure, is a cornerstone of organic chemistry. wikipedia.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgbeyond-tutors.com This reaction is a reliable method for the identification of carbonyl compounds. beyond-tutors.com

In organic synthesis, oximes serve as important intermediates for the preparation of other functional groups, such as amides via the Beckmann rearrangement and nitriles through dehydration. byjus.combeyond-tutors.comwikipedia.org They can also be reduced to form primary amines. byjus.com

The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. wikipedia.orgbeyond-tutors.com This property has led to their widespread use in coordination chemistry, where they can form stable complexes with a variety of metals. rsc.orgat.ua The geometry of these complexes can often be fine-tuned by modifying the substituents on the oxime.

Catechol Moiety as a Complementary Ligating and Modulatory Component

The catechol group, a 1,2-dihydroxybenzene moiety, is another key feature of this compound. This functional group is well-known for its strong metal-chelating properties. researchgate.netresearchgate.net The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand that binds strongly to a wide range of metal ions.

This chelating ability is not only crucial for forming stable coordination complexes but also plays a role in various biological and chemical processes. For instance, catechol-containing molecules are known to be involved in bioadhesion, as seen in mussel adhesive proteins. nih.gov The catechol moiety can participate in hydrogen bonding, π-π stacking, and cation-π interactions. researchgate.net Furthermore, the catechol group can undergo oxidation to form highly reactive quinones, which can then participate in a variety of subsequent reactions. researchgate.net

In the context of this compound, the catechol moiety works in concert with the oxime group to create a multidentate ligand system. This allows for the formation of complex and robust coordination architectures with metal ions, a property that is being actively explored in materials science and catalysis.

Overview of Current Research Trajectories and Future Directions Pertaining to this compound

The unique combination of the oxime and catechol functionalities in this compound has opened up several promising avenues of research.

One significant area of investigation is its use in coordination chemistry. Researchers are synthesizing and characterizing novel metal complexes of this compound and its derivatives. These complexes are being studied for their potential applications in catalysis, for example, in oxidation reactions. nih.gov The electrochemical properties of 2,3-dihydroxybenzaldehyde have also been a subject of study. chemicalbook.comsigmaaldrich.com

Furthermore, the structural motifs of this compound are being incorporated into larger molecules to develop new functional materials. For instance, the adhesive properties of the catechol group are being harnessed to create novel bio-inspired adhesives and coatings. nih.gov

In the field of medicinal chemistry, derivatives of similar polyhydroxybenzaldehyde oximes are being investigated for their biological activities. For example, some O-benzyl oxime derivatives have shown potential as dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com While this research is on related compounds, it highlights the potential for developing biologically active molecules based on the this compound scaffold.

Future research will likely focus on the development of new synthetic methodologies to create more complex derivatives of this compound. A deeper understanding of the structure-property relationships of its metal complexes will be crucial for designing new catalysts and functional materials. The exploration of its potential in medicinal and materials science is expected to continue, driven by the compound's versatile chemical nature.

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAICVXLIXRIZBA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydroxybenzaldehyde Oxime

Synthesis of 2,3-Dihydroxybenzaldehyde (B126233) Oxime

The primary route for the synthesis of 2,3-Dihydroxybenzaldehyde oxime is through the direct condensation of 2,3-Dihydroxybenzaldehyde with hydroxylamine (B1172632) reagents. This reaction is a fundamental process in organic chemistry for the formation of oximes.

The synthesis is typically carried out by reacting 2,3-Dihydroxybenzaldehyde with hydroxylamine hydrochloride. asianpubs.org A base, such as sodium carbonate or sodium hydroxide, is essential to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as a nucleophile. asianpubs.org The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

This method is favored for its simplicity and the accessibility of the starting materials. Protic solvents like ethanol (B145695) or ethanol-water mixtures are commonly used to dissolve the reactants. asianpubs.org

To improve the yield and purity of this compound, several reaction parameters can be adjusted, including the choice of base, solvent, temperature, and reaction time. asianpubs.org

The use of a mild base like sodium carbonate can prevent side reactions. asianpubs.org The reaction is often conducted at room temperature or slightly higher to ensure a sufficient reaction rate without causing decomposition. ias.ac.in Monitoring the reaction's progress can be done using thin-layer chromatography (TLC). ias.ac.in

Yield enhancement strategies often involve using a slight excess of the hydroxylamine reagent to shift the reaction equilibrium towards the product. asianpubs.org Some studies have explored solvent-free conditions, such as grinding the reactants together at room temperature, which can lead to high yields in a shorter time. asianpubs.org Another approach involves using mineral water as a solvent, which contains salts that can catalyze the reaction and improve yields. ias.ac.in

Table 1: Optimization of Reaction Conditions for Oxime Synthesis

| Parameter | Condition | Effect on Yield/Reaction Time | Reference |

| Base | Sodium Carbonate | Necessary for the reaction to proceed efficiently. | asianpubs.org |

| Solvent | Grinding (solvent-free) | Higher yields, shorter reaction times compared to traditional methods. | asianpubs.org |

| Solvent | Mineral Water/Methanol (B129727) | Shorter reaction times and high yields due to dissolved salts. | ias.ac.in |

| Catalyst | Oxalic Acid | Effective catalyst in acetonitrile (B52724), leading to excellent yields. | orientjchem.org |

Oximes can exist as (E) and (Z) stereoisomers due to restricted rotation around the C=N double bond. wikipedia.org The direct condensation method typically yields the more thermodynamically stable (E)-isomer as the major product. researchgate.net

The stereochemical outcome can be influenced by reaction conditions such as pH. Acidic conditions generally favor the formation of the (E)-isomer. researchgate.net While achieving high stereoselectivity for the less stable (Z)-isomer is challenging, for many purposes, the isomeric mixture or the predominant (E)-isomer is used without separation. wikipedia.org

Precursor Synthesis: Advanced Approaches to 2,3-Dihydroxybenzaldehyde

The availability of 2,3-Dihydroxybenzaldehyde is crucial for synthesizing its oxime. sigmaaldrich.com This precursor can be synthesized through various methods, notably from o-vanillin.

A prevalent method for producing 2,3-Dihydroxybenzaldehyde is the demethylation of o-vanillin. chemicalbook.comwikipedia.org This process involves cleaving the methyl ether at the 3-position of the aromatic ring. wikipedia.org

Several reagents are effective for this transformation:

Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers at low temperatures in solvents like dichloromethane. chem-station.com

Aluminum chloride (AlCl₃) in the presence of a scavenger like pyridine (B92270) is a classic method for ether cleavage. chemicalbook.com A combination of aluminum trichloride (B1173362) and sodium iodide in acetonitrile at 80°C has been shown to give high yields. chemicalbook.comchemicalbook.com

Acidic Concentrated Lithium Bromide (ACLB) has been demonstrated to demethylate various lignin-derived aromatic compounds under moderate conditions. rsc.org

47% Hydrobromic acid (HBr) is a common Brønsted acid used for demethylation, often at elevated temperatures. chem-station.com

Table 2: Demethylation Agents for o-Vanillin

| Reagent | Typical Conditions | Yield | Reference |

| Aluminum trichloride, Sodium iodide | Acetonitrile, 80°C, 18 hours | 87% | chemicalbook.comchemicalbook.com |

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | High | chem-station.com |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110°C, 2 hours | High | rsc.org |

Alternative routes to 2,3-Dihydroxybenzaldehyde have also been developed. One approach is the direct formylation of catechol (1,2-dihydroxybenzene). The Duff reaction, which uses hexamethylenetetramine in trifluoroacetic acid, allows for the direct formylation of substituted catechols.

Another pathway involves the hydroxylation of 2-hydroxybenzaldehyde. However, achieving regioselectivity to obtain the 2,3-dihydroxy isomer can be difficult and often results in a mixture of products. A multi-step synthesis starting from an acyclic, non-aromatic precursor has also been developed to produce isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk

Derivatization and Functionalization of this compound

The chemical versatility of this compound allows for targeted modifications at both the phenolic hydroxyl groups and the oxime moiety. These transformations are crucial for synthesizing a wide array of derivatives with potential applications in various fields of chemistry.

Modification of Phenolic Hydroxyl Groups

The two hydroxyl (-OH) groups on the catechol ring of this compound are primary sites for derivatization. Their acidity allows for reactions such as alkylation and acylation to form ethers and esters, respectively.

One common modification is the selective protection of these hydroxyl groups. While direct studies on the oxime are specific, the regioselective protection of the parent aldehyde, 2,3-dihydroxybenzaldehyde, provides a strong precedent. For instance, the 4-hydroxyl group of the related 3,4-dihydroxybenzaldehyde (B13553) has been selectively protected using various benzyl (B1604629) halides, propargyl bromide, and allyl bromide in yields of 67-75%. nih.gov This selectivity is often influenced by the relative acidity of the phenolic protons and steric factors. A similar approach can be applied to 2,3-dihydroxybenzaldehyde, where one hydroxyl group can be selectively alkylated. For example, the reaction of 2,3-dihydroxybenzaldehyde with p-methoxybenzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) can yield di-protected ethers. prepchem.com This methodology is directly applicable to the oxime derivative, allowing for the synthesis of mono- or di-alkylated ethers of this compound.

These modifications are instrumental in synthesizing more complex molecules, where the reactivity of the hydroxyl groups needs to be temporarily masked.

Reactions Involving the Oxime Functionality

The oxime group (-CH=N-OH) is a versatile functional group that can undergo several characteristic transformations. nsf.gov These reactions provide pathways to other important classes of nitrogen-containing compounds.

Hydrolysis: The oxime can be hydrolyzed back to the parent carbonyl compound, 2,3-dihydroxybenzaldehyde. This reaction is often used in the context of protection and deprotection strategies for aldehydes. wikipedia.orgorganic-chemistry.org A green chemistry approach for this transformation utilizes cupric chloride dihydrate (CuCl₂·2H₂O) as a recoverable promoter, achieving high yields (85–98%) under mild conditions. organic-chemistry.org

Beckmann Rearrangement: When treated with certain acids or catalysts, oximes can undergo a Beckmann rearrangement to form amides. For example, benzaldehyde (B42025) oxime rearranges to form benzamide. wikipedia.org This reaction provides a synthetic route from an aldehyde-derived oxime to a substituted amide.

Dehydration: Dehydration of aldoximes yields nitriles. In the case of this compound, this would lead to the formation of 2,3-dihydroxybenzonitrile. wikipedia.org

N-O Bond Fragmentation: Modern synthetic methods explore the fragmentation of the N-O bond in oximes to generate reactive iminyl radicals. nsf.gov These radicals can participate in various subsequent reactions, including cycloadditions and additions to alkenes, opening up pathways to complex nitrogen-containing heterocycles. nsf.gov

Formation of Related Oxime Ethers and Their Synthetic Routes

Oxime ethers, where the hydrogen of the oxime's hydroxyl group is replaced by an alkyl or aryl group, are an important class of derivatives. These are typically synthesized by reacting the corresponding aldehyde with a substituted hydroxylamine (R-ONH₂).

A general procedure involves stirring the aldehyde (e.g., a dihydroxybenzaldehyde) with an O-substituted hydroxylamine hydrochloride salt and a base like sodium bicarbonate in a solvent mixture such as ethanol/water at room temperature. mdpi.com This method allows for the direct formation of the desired oxime ether. For instance, various (E)-benzaldehyde O-benzyl oximes with polyhydroxy substitutions have been synthesized with yields ranging from 40% to 90%. mdpi.com

The table below summarizes the synthesis of several related dihydroxybenzaldehyde O-benzyl oxime derivatives, illustrating the reaction conditions and outcomes.

Data sourced from a study on nature-inspired O-benzyl oxime-based derivatives. mdpi.com

Sustainable and Efficient Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on efficiency and sustainability. The development of methods that reduce reaction times, energy consumption, and waste generation is a key goal.

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. readarticle.orgmdpi.com

The synthesis of oximes is particularly amenable to microwave irradiation. A rapid, high-yielding microwave-mediated procedure has been developed for creating oxime linkages. nih.gov The reaction between an aldehyde and an aminooxy compound can be completed in as little as 30 minutes under mild aqueous conditions. nih.gov For example, the synthesis of various derivatives from substituted benzaldehydes has been successfully achieved using microwave assistance. readarticle.org This approach is highly chemoselective, often allowing for the reaction to proceed without the need for protecting groups on other functional moieties. nih.gov Applying this methodology to 2,3-dihydroxybenzaldehyde and hydroxylamine would likely provide a rapid and efficient route to the corresponding oxime.

Green Chemistry Principles in Oxime Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The twelve principles of green chemistry provide a framework for creating more environmentally benign synthetic methods. researchgate.net

Several of these principles are highly relevant to the synthesis of this compound:

Use of Safer Solvents: A key principle of green chemistry is to minimize or avoid the use of hazardous solvents. researchgate.net A highly effective method for synthesizing aryl oximes has been developed using mineral water as the solvent at room temperature. ias.ac.in This approach is economical, practical, and environmentally friendly, with reactions often completing in as little as 5-10 minutes in high yields. ias.ac.in

Atom Economy: This principle advocates for designing syntheses that maximize the incorporation of all materials used in the process into the final product. The condensation reaction of an aldehyde with hydroxylamine to form an oxime is inherently atom-economical, with water being the only byproduct.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. A catalyst-free method for aryl oxime synthesis has been demonstrated in mineral water, where the natural mineral content of the water may facilitate the reaction. ias.ac.in For the reverse reaction (hydrolysis of oximes), a green method using a recoverable cupric chloride catalyst has been developed, aligning with the principles of catalyst recovery and reuse. organic-chemistry.org

The table below, adapted from studies on green oxime synthesis, shows the efficiency of using water as a solvent.

Data adapted from a study on the practical synthesis of aryl oximes under catalyst-free conditions in mineral water. ias.ac.in

By embracing these sustainable and efficient methodologies, the synthesis and derivatization of this compound can be conducted in a manner that is both scientifically advanced and environmentally responsible.

Coordination Chemistry and Ligand Properties of 2,3 Dihydroxybenzaldehyde Oxime

Ligating Capabilities and Chelation Mechanism

The ligating ability of 2,3-dihydroxybenzaldehyde (B126233) oxime is defined by the spatial arrangement of its oxygen and nitrogen donor atoms, which facilitates the formation of stable metal complexes through chelation.

2,3-Dihydroxybenzaldehyde oxime typically functions as a multidentate chelating ligand, engaging metal centers through its {O,O,N} donor set. The primary coordination involves the two oxygen atoms of the catechol moiety and the nitrogen atom of the oxime group. In many complexes, particularly after deprotonation, it acts as a bidentate or tridentate ligand. The catecholate oxygens and the oxime nitrogen can bind to a single metal center, or bridge multiple metal centers, leading to the formation of polynuclear structures. This chelating action is crucial in the formation of stable coordination compounds.

The chelation of metal ions by this compound results in the formation of highly stable five- or six-membered chelate rings. When the two catecholate oxygens bind to a metal, a stable five-membered ring is formed. The involvement of one catechol oxygen and the oxime nitrogen can also lead to a stable ring structure. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands. This stability is a key factor in its utility for sequestering metal ions and constructing robust molecular architectures.

The coordination behavior of this compound is strongly influenced by pH due to the presence of three acidic protons on the two hydroxyl groups and the oxime group. The presence of the electron-withdrawing oxime group (–C=N–OH) on the aromatic ring is thought to reduce the protonation constant of the catechol group, making it more acidic. acs.org This enhanced acidity allows the ligand to act as an effective sequestering agent at neutral or even acidic pH values. acs.org The deprotonation state of the ligand dictates its coordination mode; at different pH levels, different donor atoms may be deprotonated and available for binding, influencing the nuclearity and structure of the resulting metal complex. For instance, the ligand can be singly, doubly, or triply deprotonated, leading to a variety of coordination possibilities and complex stabilities.

Synthesis and Characterization of Transition Metal Complexes with this compound

The versatile chelating nature of this compound has been exploited to synthesize a variety of transition metal complexes, ranging from mononuclear species to complex polynuclear oxo clusters.

A palladacycle complex of this compound has been successfully synthesized. The reaction involves refluxing the ligand with palladium(II) chloride (PdCl₂) in ethanol (B145695) for 24 hours. rsc.org This process yields a yellow solid corresponding to the palladium complex. rsc.org The resulting complex has been characterized using various spectroscopic methods, confirming its formation and structure. rsc.org

Interactive Data Table: Synthesis and Characterization of this compound-Palladacycle

| Parameter | Value | Source |

| Reactants | This compound, PdCl₂ | rsc.org |

| Solvent | Ethanol (CH₃CH₂OH) | rsc.org |

| Conditions | Reflux, 24 hours | rsc.org |

| Product | Yellow solid | rsc.org |

| Yield | Not specified | rsc.org |

| Formula | C₇H₇NO₃Pd | rsc.org |

| HRMS (EI) | Calculated: 258.9461, Found: 258.9458 | rsc.org |

| ¹H NMR (DMSO-d₆, ppm) | 10.89 (s, 1H, C=N-OH), 8.93 (s, 1H, OH), 8.39 (s, 1H, HC=N), 6.93-6.54 (m, 3H, Ph) | rsc.org |

| ¹³C NMR (DMSO-d₆, ppm) | 149.8, 148.4, 147.4, 124.1, 118.4, 116.8, 116.3 | rsc.org |

| IR (KBr, cm⁻¹) | 3644 (νO-H), 1628 (νC=N) | rsc.org |

This compound has proven to be an effective ligand for the synthesis of novel Group 4 metal oxo clusters. acs.org Its use has led to the isolation of unique architectural motifs, particularly hexanuclear clusters of titanium(IV), zirconium(IV), and hafnium(IV). acs.orgacs.orgnih.gov

The reaction of TiCl₄ with the ligand (abbreviated as H₃dihybo) in methanol (B129727) at room temperature yields a hexanuclear titanium(IV) compound, K₂[Ti(IV)₆(μ₃-O)₂(μ-O)₃(OCH₃)₄(CH₃OH)₂(μ-Hdihybo)₆]. acs.org Similarly, reacting ZrCl₄ with the ligand produces analogous hexanuclear zirconium(IV) compounds. acs.org These M₆ clusters (where M = Ti, Zr) feature a core structure of [M(IV)₆(μ₃-Ο)₂(μ-Ο)₃]. acs.org

A defining feature of the zirconium and hafnium clusters is the trigonal-prismatic arrangement of the six metal atoms, which contrasts with the more common octahedral arrangement found in other Zr₆ clusters. acs.orgnih.gov The ligand plays a crucial role in stabilizing these unique structures. Furthermore, the combination of the catechol and oxime functionalities within the ligand significantly influences the electronic properties of the clusters. This is demonstrated by a substantial reduction in the band gaps of the resulting materials; the titanium cluster exhibits a band gap of 1.48 eV, while the zirconium and hafnium analogues show values of 2.34 eV and 2.36-2.51 eV, respectively. acs.orgacs.org This band gap reduction is attributed to charge transfer from the catechol ligand to the metal-oxo core. acs.org Theoretical calculations have also suggested the presence of metalloaromaticity in the triangular M₃ metallic ring cores of these clusters. acs.org

Interactive Data Table: Group 4 Metal Oxo Clusters with this compound

| Metal | Complex Formula / Core Structure | Key Structural Feature | Band Gap | Source |

| Titanium (Ti) | K₂[Ti(IV)₆(μ₃-O)₂(μ-O)₃(OCH₃)₄(CH₃OH)₂(μ-Hdihybo)₆] | Hexanuclear (Ti₆) cluster | 1.48 eV | acs.orgacs.org |

| Zirconium (Zr) | [Zr(IV)₆(μ₃-Ο)₂(μ-Ο)₃] core | Hexanuclear (Zr₆) cluster with trigonal-prismatic geometry | 2.34 eV | acs.org |

| Hafnium (Hf) | [Hf(IV)₆(μ₃-O)₂(μ-O)₃] core | Hexanuclear (Hf₆) cluster with trigonal-prismatic geometry | 2.36 - 2.51 eV | acs.orgnih.gov |

Group 4 Metal (Ti, Zr, Hf) Oxo Clusters: Architectural Diversity and Ligand Influence

Hexanuclear Titanium(IV) Clusters with Trigonal-Prismatic Cores

The reaction of this compound with titanium(IV) precursors under mild conditions leads to the formation of a hexanuclear cluster, K₂[Ti(IV)₆(μ₃-O)₂(μ-O)₃(OCH₃)₄(HOCH₃)₂(μ-η¹,η²,η¹-Hdihybo-O,O',N)₆]. rsc.org This Ti₆ cluster is noted for its rare structural motif. rsc.org The incorporation of the catechol-oxime ligand is crucial in modulating the electronic properties of the cluster, resulting in a significantly low band gap. rsc.org Research has highlighted that the combination of catechol and oxime groups in the same chelating system can influence the photoelectrochemical and photocatalytic properties of titanium-oxo clusters. rsc.org

Pentanuclear and Hexanuclear Hafnium(IV) Clusters

The use of this compound as a strong chelator has enabled the synthesis of novel hafnium(IV) oxo clusters (HfOCs). nih.govacs.org The reaction of HfCl₄ with H₃dihybo yields hexanuclear {Hf₆} clusters. nih.govacs.org These clusters possess a unique core structure, [Hf₆(IV)(μ₃-O)₂(μ-O)₃], where the six hafnium atoms are arranged in a trigonal-prismatic geometry. nih.govacs.org This core is composed of two [Hf₃(IV)(μ₃-O)] subunits linked by three μ-O²⁻ bridges. nih.govacs.org The {Hf₃(IV)} units are further supported by three doubly deprotonated, chelate-bridging Hdihybo²⁻ ligands. nih.govacs.org

A key feature of these {Hf₆} clusters is the pronounced metalloaromaticity of the triangular {Hf₃} metallic component, a property revealed through Density Functional Theory (DFT) calculations. nih.govacs.org The combination of the oxime and catechol functionalities in the ligand results in a notable reduction of the cluster's band gap to below 2.51 eV and induces fluorescence in solution at room temperature. nih.govacs.orgacs.org The exceptional thermodynamic stability of these hafnium oxo clusters in solution has been confirmed by NMR and mass spectrometry studies. nih.govacs.org While pentanuclear hafnium clusters ({Hf₅}) have been synthesized using other ligands like (2Z-6Z)-piperidine-2,6-dione dioxime, the reaction with this compound specifically yields the unique hexanuclear {Hf₆} structure. nih.govacs.org

| Cluster | Metal Core | Core Structure | Key Features | Reference |

| {Hf₆/H₃dihybo} | Hexanuclear Hafnium(IV) | [Hf₆(IV)(μ₃-O)₂(μ-O)₃] | Trigonal-prismatic geometry, Metalloaromaticity, Band gap < 2.51 eV, Fluorescent | nih.gov, acs.org |

Zirconium(IV) Complexes and Unique Oxo Cluster Formations

Zirconium(IV), as a Group IV element, shares chemical similarities with titanium(IV) and hafnium(IV), including a high affinity for oxygen donors. rsc.org This characteristic favors the formation of metal oxo clusters. The synthesis of zirconium oxo clusters often results in various nuclearities, with Zr₆ clusters being the most common, featuring an octahedral arrangement of zirconium atoms with μ₃-oxygen atoms on each face. nih.govrsc.org

While specific studies detailing the synthesis of zirconium clusters using this compound were not found in the provided search results, the successful formation of unique Ti(IV) and Hf(IV) clusters with this ligand suggests its potential in zirconium chemistry. rsc.orgacs.org The careful selection of ligands is crucial in directing the final structure of Group IV metal oxo clusters and preventing the formation of extended polymers. rsc.org The unique chelating properties of this compound could potentially lead to novel zirconium oxo cluster formations with interesting structural and electronic properties, similar to its titanium and hafnium counterparts.

Complexation with First-Row Transition Metals (e.g., Mn(II), Co(II))

The coordination chemistry of this compound extends to first-row transition metals.

Manganese(II): Detailed research findings on the complexation of this compound specifically with Manganese(II) were not available in the provided search results.

Cobalt(II): Cobalt(II) is known to form complexes with various Schiff bases and related ligands. nih.gov These complexes are of interest due to their potential biological activities and ability to act as catalysts in oxidation reactions. nih.govresearchgate.net Studies on analogous systems, such as Co(II) with the reduced Schiff base N-(2-hydroxybenzyl)phenylalanine, show the formation of various complex species in solution, with coordination geometries that can transition from octahedral to tetrahedral. nih.gov While direct studies on Co(II) with this compound are not detailed in the provided results, the known affinity of cobalt for similar N,O-donor ligands suggests the potential for stable complex formation.

Coordination with Other Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Oxovanadium(IV), Dioxouranium(VI))

This compound and its derivatives are effective ligands for a range of other metal ions.

Copper(II): Phenolic oximes, including derivatives of 2,3-dihydroxybenzaldehyde, show a strong and selective affinity for Cu(II). nih.gov They can form stable, pseudo-macrocyclic mononuclear complexes where the copper ion is situated in a cavity created by two hydrogen-bonded ligands. nih.gov These complexes often exhibit square planar geometry. nih.govresearchgate.net The oximate and phenolate (B1203915) groups can also act as bridges, leading to the formation of polynuclear complexes. nih.gov

Nickel(II): Nickel(II) forms complexes with 2,3-dihydroxybenzaldehyde thiosemicarbazone ligands, demonstrating the versatility of the benzaldehyde (B42025) oxime framework. researchgate.net In one such complex, two ligands coordinate to a single Ni(II) ion in different modes (one neutral, one monoanionic) to form a complex cation. researchgate.net Nickel(II) complexes with other aromatic aldehyde oximes have been shown to adopt dimeric cis-octahedral structures or monomeric trans-octahedral structures depending on the specific ligand and counter-ion. rsc.org Some Ni(II) complexes with related ligands have also been proposed to have octahedral geometry. chemijournal.commdpi.com

Zinc(II): An asymmetrical Salomo-type ligand derived from a related dihydroxybenzaldehyde structure forms a complex with Zn(II) that exhibits both trigonal bipyramidal and square pyramidal coordination geometries within the same structure. researchgate.net

Oxovanadium(IV): Oxovanadium(IV) complexes with related β-hydroxyketoximes have been prepared and characterized. researchgate.net In these complexes, the vanadium atom replaces the hydrogen of the phenolic group and also coordinates to the nitrogen atom of the oxime group, resulting in 5- and 6-coordinate structures. researchgate.net

Dioxouranium(VI): Dioxouranium(VI) is known to form complexes with aldoximes. In studies with related ligands, orange-yellow to yellow-brown complexes are formed, and an octahedral structure is often proposed. researchgate.net Specific studies on the coordination of dioxouranium(VI) with this compound were not found in the provided search results.

Structural Diversity and Geometries of Metal-2,3-Dihydroxybenzaldehyde Oxime Complexes

The coordination of this compound to metal centers results in a variety of structural motifs and coordination geometries, dictated by the nature of the metal ion, the reaction conditions, and the stoichiometry.

Square Planar Coordination Geometries

The square planar geometry is a common coordination environment, particularly for d⁸ metal ions like Ni(II) and d⁹ metal ions like Cu(II).

Copper(II) Complexes: Copper(II) complexes with ligands derived from 2,3-dihydroxybenzaldehyde often adopt a square planar geometry. For instance, the complex [Cu(4-MeO-salox)₂], derived from a related saloxime ligand, features a mononuclear square planar Cu(II) center. nih.gov Similarly, other Cu(II) complexes with bidentate oxime ligands have been found to have a trans-CuN₂O₂ square-planar geometry. researchgate.net This geometry arises from the coordination of the metal ion by two phenolate oxygen atoms and two oxime nitrogen atoms from two separate ligands. nih.govresearchgate.net

| Metal Ion | Ligand System | Coordination Geometry | Key Structural Feature | Reference |

| Cu(II) | Saloxime derivative | Square Planar | Pseudo-macrocyclic mononuclear complex | nih.gov |

| Cu(II) | (E)-3-bromo-5-chloro-2-hydroxy benzaldehyde O-methyl oxime | Square Planar | trans-CuN₂O₂ coordination | researchgate.net |

Octahedral Coordination Geometries

This compound has demonstrated a capacity for forming stable octahedral complexes with various metal ions. In these arrangements, the ligand typically acts in a bidentate fashion, coordinating to the metal center through the oxygen atom of a deprotonated hydroxyl group and the nitrogen atom of the oxime group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry.

The specific geometry and stoichiometry of these complexes can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. For instance, in the presence of a metal ion that favors a six-coordinate geometry, two molecules of this compound can coordinate to the metal center, with the remaining two coordination sites being occupied by solvent molecules or other ancillary ligands, resulting in a distorted octahedral geometry.

A notable example involves a cadmium(II) complex where the metal centers exhibit a distorted octahedral coordination. In this one-dimensional coordination polymer, neighboring Cd(II) atoms are bridged by both the oxime ligand and halide ions. nih.gov Each cadmium ion's coordination sphere is completed by a terminal halide, resulting in a {CdII(η1 − X)(μ − X)2(Npyridyl)2(Noxime)} coordination environment (where X represents a halogen). nih.gov

The table below summarizes key crystallographic data for a representative octahedral complex involving a related oxime ligand, illustrating the typical coordination environment.

Table 1: Selected Bond Lengths and Angles for a Cadmium(II) Coordination Polymer with a Pyridyl Oxime Ligand

| Parameter | Value |

|---|---|

| Cd-N(oxime) (Å) | 2.331(3) |

| Cd-N(pyridyl) (Å) | 2.385(3), 2.401(3) |

| Cd-X(bridging) (Å) | 2.7552(5), 2.8020(5) |

| Cd-X(terminal) (Å) | 2.6151(5) |

| N(oxime)-Cd-N(pyridyl) (°) | 70.3(1), 140.2(1) |

Data derived from a study on a cadmium(II) coordination polymer with di-2-pyridyl ketone oxime. nih.gov

Unique Polyhedral Arrangements in Metal-Oxo Clusters

Beyond simple monomeric and polymeric coordination compounds, this compound has proven to be an effective ligand in the synthesis of complex metal-oxo clusters, which are molecular analogues of metal oxides. rsc.org These clusters often exhibit unique and intricate polyhedral arrangements. The catechol-oxime functionality of the ligand plays a crucial role in the assembly of these structures. rsc.org

A significant example is the synthesis of a hexanuclear titanium-oxo cluster, K₂[Ti⁶(μ₃-O)₂(μ-O)₃(OCH₃)₄(HOCH₃)₂(μ-η¹,η²,η¹-Hdihybo-O,O',N)₆], where H₃dihybo represents this compound. rsc.org This cluster was formed under mild conditions through the reaction of TiCl₄ with the ligand. rsc.org The resulting Ti₆ species displays a rare structural motif and possesses interesting properties, including a very low band gap. rsc.org The structure of this cluster is a testament to the ability of this compound to stabilize complex, high-nuclearity metal-oxo cores. rsc.org The careful selection of ligands like this compound is essential in preventing the formation of extended two- or three-dimensional polymers, which is a common tendency for group IV metals that lack terminal-oxo bonds. rsc.org

The study of such clusters provides valuable insights into the structure-property relationships of bulk metal oxides. For instance, the aforementioned titanium-oxo cluster is considered a molecular model for "black" titanium dioxide (B-TiO₂), a material with enhanced photocatalytic activity due to a reduced band gap. rsc.org The cluster synthesized with this compound exhibited the lowest band gap value reported for a homometallic titanium-oxo cluster at the time of its discovery. rsc.org

Table 2: Structural Features of a Hexanuclear Titanium-Oxo Cluster with this compound

| Feature | Description | Reference |

|---|---|---|

| Metal Core | Hexanuclear Titanium (Ti₆) | rsc.org |

| Ligand | This compound (H₃dihybo) | rsc.org |

| Coordination | The ligand acts as a capping moiety, stabilizing the cluster. | rsc.org |

| Significance | Exhibits a rare structural motif and a low band gap, serving as a molecular model for "black" TiO₂. | rsc.org |

Polymeric and Supramolecular Assemblies Involving this compound

The versatile nature of this compound extends to the formation of polymeric and supramolecular structures. Its ability to engage in both coordination bonding and non-covalent interactions makes it a valuable building block in materials chemistry.

Preparation and Characterization of Polychelates and Coordination Polymers

Polychelates and coordination polymers are materials where monomeric units are linked together through metal-ligand coordination bonds to form extended one-, two-, or three-dimensional networks. While specific research on polychelates of this compound is not extensively detailed in the provided search results, studies on the closely related 2,4-dihydroxybenzaldehyde (B120756) oxime provide a strong model for the expected behavior.

For instance, polymers have been synthesized through the condensation of 2,4-dihydroxybenzaldehyde oxime with formaldehyde (B43269) in the presence of an acid catalyst. ias.ac.in These polymers were characterized by various techniques, including infrared spectroscopy, elemental analysis, and thermogravimetric analysis (TGA). ias.ac.in The resulting polymers demonstrated the ability to chelate various metal ions, indicating their potential as ion-exchange resins. ias.ac.in The thermal stability of these polymers was found to be significant, with decomposition generally beginning above 200°C. ias.ac.in

Similarly, one-dimensional coordination polymers have been synthesized using di-2-pyridyl ketone oxime and cadmium(II) halides. nih.gov In these structures, the oxime ligand and halide ions act as bridging units, creating zigzag chains of metal centers. nih.gov The formation of these polymeric structures is driven by the coordination preferences of the metal ion and the bridging capability of the ligand.

Table 3: Characterization Data for a Polymer Derived from a Dihydroxybenzaldehyde Oxime Analog

| Analysis Technique | Observation | Inferred Structural Feature | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Broad band around 3400 cm⁻¹ | Intramolecularly hydrogen-bonded -OH group | ias.ac.in |

| Band around 1600 cm⁻¹ | C=N stretching of the oxime group | ias.ac.in | |

| Band around 960 cm⁻¹ | N-O stretching | ias.ac.in | |

| Thermogravimetric Analysis (TGA) | Stable up to 200°C | Good thermal stability | ias.ac.in |

| Two-step decomposition | Initial loss of smaller fragments followed by breakdown of the polymer backbone | ias.ac.in |

Data based on studies of 2,4-dihydroxybenzaldehyde oxime-formaldehyde polymers. ias.ac.in

Self-Assembly Processes Directed by this compound

Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, ordered structures. The functional groups present in this compound—the two hydroxyl groups and the oxime moiety—are all capable of participating in hydrogen bonding, making it an excellent candidate for directing self-assembly processes. researchgate.netnih.govbeilstein-journals.org

The catechol (1,2-dihydroxybenzene) unit is particularly adept at forming strong intermolecular hydrogen bonds. nih.gov In the solid state, molecules of 2,3-dihydroxybenzaldehyde have been observed to form ribbon-like structures through O-H···O hydrogen bonds. researchgate.net The introduction of the oxime group provides additional sites for hydrogen bonding, both as a donor (O-H) and an acceptor (N). This can lead to the formation of more complex and robust supramolecular architectures. researchgate.net

The understanding of these self-assembly processes is key to the rational design of new materials with desired properties, as the supramolecular arrangement can significantly impact a material's physical and chemical characteristics. nih.govbeilstein-journals.org

Advanced Characterization Techniques for 2,3 Dihydroxybenzaldehyde Oxime and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

FT-IR spectroscopy is a powerful method for identifying the characteristic vibrational bands of 2,3-dihydroxybenzaldehyde (B126233) oxime. The absorption of infrared radiation excites molecules, causing specific bonds to vibrate at characteristic frequencies. These frequencies are indicative of the types of chemical bonds and functional groups present in the molecule.

In a solid-state analysis using a KBr pellet, the FT-IR spectrum of 2,3-dihydroxybenzaldehyde oxime displays several key absorption bands. A prominent broad band is observed at 3454 cm⁻¹, which is assigned to the O-H stretching vibration (νO-H) of the phenolic hydroxyl groups and the oxime hydroxyl group. elixirpublishers.com The presence of the C=N bond of the oxime group is confirmed by a strong absorption band at 1641 cm⁻¹. elixirpublishers.com Other significant bands include those at 2981 cm⁻¹, and a series of peaks in the aromatic region (1614, 1592, 1492, 1440 cm⁻¹) corresponding to C=C stretching vibrations within the benzene (B151609) ring. elixirpublishers.com Bands at 741 and 724 cm⁻¹ are likely associated with C-H out-of-plane bending vibrations. elixirpublishers.com

Upon coordination to a metal center, such as in its palladium(II) complex, shifts in these vibrational frequencies are observed. For instance, in the palladium complex of this compound, the O-H stretching vibration appears at a higher frequency of 3644 cm⁻¹, while the C=N stretching vibration shifts to a lower frequency of 1628 cm⁻¹. elixirpublishers.com This shift in the C=N band is indicative of the coordination of the nitrogen atom of the oxime group to the palladium ion.

Table 1: Characteristic FT-IR Vibrational Bands (cm⁻¹) for this compound and its Palladium Complex

| Vibrational Mode | This compound elixirpublishers.com | This compound-Pd Complex elixirpublishers.com |

| ν(O-H) | 3454 | 3644 |

| ν(C-H) | 2981 | 3035 |

| ν(C=N) | 1641 | 1628 |

| Aromatic ν(C=C) | 1614, 1592, 1492, 1440 | 1615, 1537, 1459, 1428 |

| C-H Bending | 741, 724 | 751, 742 |

Note: ν represents stretching vibrations.

For aromatic compounds like this compound, the C=C stretching vibrations of the benzene ring typically give rise to strong Raman bands in the 1300-1600 cm⁻¹ region. The C=N stretching vibration of the oxime group would also be expected to produce a distinct Raman signal.

Theoretical studies using Density Functional Theory (DFT) on similar molecules, such as o-nitrobenzaldehyde oxime, have been employed to calculate and assign vibrational frequencies in both IR and Raman spectra. elixirpublishers.com Such computational analyses can predict the positions and intensities of Raman bands, aiding in the complete vibrational assignment. For instance, in o-nitrobenzaldehyde oxime, C-H stretching vibrations are predicted and observed in the 3100-2900 cm⁻¹ region, while C-H in-plane and out-of-plane bending vibrations are also identified. elixirpublishers.com A similar approach could be applied to this compound to predict its Raman spectrum and gain a deeper understanding of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton.

The spectrum shows a singlet at approximately 11.29 ppm, which is characteristic of the acidic proton of the oxime hydroxyl group (C=N-OH). elixirpublishers.com The two phenolic hydroxyl protons (OH) appear as a singlet at around 9.38 ppm. elixirpublishers.com The proton of the azomethine group (HC=N) resonates as a singlet at 8.31 ppm. elixirpublishers.com The three aromatic protons on the benzene ring appear as a set of multiplets in the range of 6.68 to 6.92 ppm. Specifically, these are observed as a doublet of doublets at 6.92 ppm (J = 7.6, 1.2 Hz), another doublet of doublets at 6.80 ppm (J = 8.0, 1.6 Hz), and a triplet at 6.68 ppm (J = 7.6 Hz), consistent with the 1,2,3-trisubstituted aromatic ring system. elixirpublishers.com The integration of these signals confirms the number of protons in each environment, and the splitting patterns reveal the coupling between adjacent protons, which is crucial for structural assignment. The sharpness and integration of these peaks also serve as a reliable indicator of the compound's purity.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C=N-OH | 11.29 | s (singlet) | - |

| Ar-OH | 9.38 | s (singlet) | - |

| HC=N | 8.31 | s (singlet) | - |

| Ar-H | 6.92 | dd (doublet of doublets) | 7.6, 1.2 |

| Ar-H | 6.80 | dd (doublet of doublets) | 8.0, 1.6 |

| Ar-H | 6.68 | t (triplet) | 7.6 |

| Data from a study by The Royal Society of Chemistry. elixirpublishers.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While experimental ¹³C NMR data for free this compound is not explicitly detailed in the searched literature, data for its palladium complex and related benzaldehyde (B42025) oximes offer valuable comparative insights. elixirpublishers.comrsc.org

In the ¹³C NMR spectrum of the palladium complex of this compound in DMSO-d₆, signals for the seven carbon atoms are observed. The carbon atoms of the aromatic ring that are bonded to the hydroxyl groups typically appear at lower field (higher ppm values). The chemical shifts for the complex are recorded at 149.8, 148.4, 147.4, 124.1, 118.4, 116.8, and 116.3 ppm. elixirpublishers.com The signal at 147.4 ppm can be attributed to the azomethine carbon (C=N). The other signals correspond to the carbons of the dihydroxy-substituted aromatic ring. For comparison, in (E)-benzaldehyde oxime, the azomethine carbon appears at 150.5 ppm, and the aromatic carbons resonate between 130.2 and 127.2 ppm in CDCl₃. rsc.org The specific chemical shifts in this compound would be influenced by the electronic effects of the two hydroxyl groups on the aromatic ring.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for the Palladium Complex of this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic/Oxime Carbons | 149.8, 148.4, 147.4, 124.1, 118.4, 116.8, 116.3 |

| Data from a study by The Royal Society of Chemistry. elixirpublishers.com |

While specific 2D NMR studies on this compound are not found in the reviewed literature, the application of techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be extrapolated from its ¹H NMR data and studies on analogous compounds. researchgate.net

COSY (Correlation Spectroscopy) would be instrumental in confirming the proton-proton coupling relationships within the molecule. A COSY spectrum would show cross-peaks connecting protons that are scalar-coupled, typically over two to three bonds. For this compound, cross-peaks would be expected between the coupled aromatic protons, confirming their adjacency on the benzene ring and aiding in the unambiguous assignment of the signals observed in the 1D ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, a NOESY experiment could reveal spatial proximity between the azomethine proton (HC=N) and one of the aromatic protons, which would help to establish the preferred orientation of the oxime group relative to the benzene ring. Furthermore, NOE correlations could be observed between the oxime proton (N-OH) and nearby protons, providing further conformational details. Studies on other complex oximes have successfully used COSY and NOESY to establish stereochemistry and conformational details. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy is a important tool for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, valuable information about electronic transitions and the coordination environment of metal complexes can be obtained.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that arise from electronic transitions within the molecule. youtube.com The non-bonding electrons (n), typically from the oxygen and nitrogen atoms of the oxime and hydroxyl groups, can be excited to anti-bonding pi (π) orbitals. youtube.com These n → π transitions are commonly observed in compounds containing double bonds and heteroatoms with lone pairs of electrons. youtube.com Additionally, the aromatic ring and the C=N bond of the oxime group give rise to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. researchgate.netmalayajournal.org

The solvent in which the spectrum is recorded can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. ua.es Changes in solvent polarity can alter the energy difference between the ground and excited states, leading to shifts in the absorption maxima. ua.es For instance, an increase in solvent polarity can cause a blue shift (a shift to shorter wavelengths) for n → π* transitions. youtube.com

When this compound coordinates with metal ions, significant changes in the UV-Vis spectrum are often observed. The formation of metal complexes can introduce new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metals. These spectral changes provide evidence of complex formation and can offer insights into the coordination environment around the metal center. jacsdirectory.com For example, the appearance of new bands or shifts in the existing π → π* and n → π* bands can indicate the involvement of the oxime and hydroxyl groups in metal binding. researchgate.net The geometry of the resulting metal complexes, such as octahedral or square planar, can also be inferred from the pattern and energy of the d-d transitions. jacsdirectory.comresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Oxime Compounds This table provides illustrative data on the types of electronic transitions observed in oxime-containing molecules. Note that the exact wavelengths can vary based on the specific molecular structure and solvent used.

| Compound Type | Transition | Typical λmax (nm) Range |

|---|---|---|

| Aromatic Oximes | π → π* | 280 - 360 researchgate.net |

| Carbonyl-containing Oximes | n → π* | 280 - 290 upenn.edu |

Solid-state UV-Vis spectroscopy, often utilizing diffuse reflectance spectroscopy (DRS), is a valuable technique for analyzing the optical properties of powdered samples. researchgate.netresearchgate.net This method is particularly useful for determining the band gap energy of semiconductor materials, including some metal complexes of this compound. researchgate.net

The Kubelka-Munk theory provides a framework for relating the diffuse reflectance of a sample to its absorption coefficient. wikipedia.orgyoutube.com The Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, is proportional to the absorption coefficient. researchgate.net By plotting the modified Kubelka-Munk function, (F(R)hν)ⁿ, against the photon energy (hν), the band gap energy (Eg) can be determined by extrapolating the linear portion of the curve to the energy axis. youtube.comyoutube.com The value of 'n' depends on the nature of the electronic transition (e.g., n=2 for a direct band gap and n=1/2 for an indirect band gap). youtube.com

This analysis can reveal how the incorporation of this compound as a ligand into a metal complex can modify the electronic structure and, consequently, the band gap of the material. A reduction in the band gap, for instance, would indicate that the material can absorb light at lower energies (longer wavelengths), which is a crucial parameter for applications in photocatalysis and optoelectronics. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. umb.edulibretexts.org This precision allows for the determination of the exact mass of a molecule. libretexts.org The exact mass is based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) rather than the average atomic weights. libretexts.org

For this compound (C₇H₇NO₃), the calculated exact mass is a specific value that can be experimentally verified using HRMS. This high level of accuracy enables the confident determination of the elemental composition and molecular formula of the compound and its derivatives. libretexts.org HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from solution. enovatia.com This makes it particularly well-suited for studying non-volatile and thermally labile compounds, including metal complexes of this compound. enovatia.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. enovatia.com

ESI-MS is instrumental in characterizing the species present in a solution, such as the ligand itself, its metal complexes, and any reaction intermediates or products. researchgate.net The technique can be used to confirm the formation of a desired complex and to determine its stoichiometry by observing the mass-to-charge ratio of the parent ion. researchgate.net Furthermore, by coupling ESI-MS with liquid chromatography (LC-ESI-MS), complex mixtures can be separated prior to mass analysis, allowing for the identification and characterization of individual components. researchgate.net

X-ray Diffraction Methods

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be elucidated.

For this compound and its metal complexes that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information. researchgate.net It can confirm the coordination mode of the oxime ligand, showing which atoms are bonded to the metal center. researchgate.net The geometry of the coordination sphere around the metal ion (e.g., tetrahedral, square planar, octahedral) can be precisely determined. jacsdirectory.comresearchgate.net

Table 2: Crystallographic Data for a Representative Oxime-Containing Compound This table presents example crystallographic data for a related oxime derivative to illustrate the type of information obtained from X-ray diffraction studies. The specific values are for (E)-2,3-dihydroxybenzaldehyde O-(2-((((E)-1-(2,5-dihydroxyphenyl)ethylidene)amino)oxy)ethyl) oxime monohydrate. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₀N₂O₇ researchgate.net |

| Crystal System | Not specified |

| Space Group | Not specified |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| α (°) | Not specified |

| β (°) | Not specified |

| γ (°) | Not specified |

| Volume (ų) | Not specified |

| Z (formula units/cell) | Not specified |

Single-Crystal X-ray Diffraction: Precise Molecular and Crystal Structure Determination

The analysis of this derivative revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 4.6318(11) Å, b = 13.472(3) Å, c = 27.120(7) Å, and β = 91.081(5)°. researchgate.net The structure showcases intramolecular hydrogen bonds, a feature also anticipated in the parent oxime due to the presence of the hydroxyl and oxime functional groups. researchgate.net

Furthermore, the Cambridge Structural Database (CSD) contains an entry for the precursor, 2,3-Dihydroxybenzaldehyde, under the CCDC number 277215. sielc.com The availability of this data for the starting material is crucial for comparative structural analysis once the crystal structure of the oxime is determined.

Table 1: Crystallographic Data for (E)-2,3-dihydroxybenzaldehyde O-(2-((((E)-1-(2,5-dihydroxyphenyl)ethylidene)amino)oxy)ethyl) oxime monohydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₂O₇ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.6318(11) |

| b (Å) | 13.472(3) |

| c (Å) | 27.120(7) |

| β (°) | 91.081(5) |

| Volume (ų) | 1692.1(7) |

| Z | 4 |

Other Analytical Methods

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized product has the expected atomic composition. This is particularly crucial for establishing the stoichiometry of metal complexes of this compound.

The theoretical elemental composition of this compound (C₇H₇NO₃) is:

Carbon (C): 54.90%

Hydrogen (H): 4.61%

Nitrogen (N): 9.15%

Experimental values obtained for a synthesized sample should be in close agreement with these theoretical values (typically within ±0.4%) to confirm its purity and identity. Numerous studies on Schiff base and oxime complexes report the use of elemental analysis to confirm a 1:1 or 1:2 metal-to-ligand ratio in the synthesized complexes. researchgate.netdergipark.org.tr

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 54.90% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.61% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15% |

| Oxygen | O | 16.00 | 3 | 48.00 | 31.34% |

| Total | 153.15 | 100.00% |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is invaluable for assessing the purity of the synthesized compound and for separating potential isomers (E and Z isomers of the oxime).

A typical HPLC method for the analysis of benzaldehyde derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and the oxime functionality are chromophoric.

The retention time of the compound can be used for its identification, while the peak area provides a quantitative measure of its concentration. The presence of multiple peaks in the chromatogram would indicate the presence of impurities or isomers. For example, a method for the determination of benzaldehyde has been developed using a C18 column with a gradient elution of water and acetonitrile and UV detection. researchgate.net

Table 3: Representative HPLC Conditions for the Analysis of Benzaldehyde Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm nih.gov |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) sielc.comnih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) researchgate.net |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of a reaction, to identify compounds present in a mixture, and to assist in the development of conditions for preparative column chromatography. khanacademy.orgyoutube.com

In the synthesis of this compound from 2,3-Dihydroxybenzaldehyde and hydroxylamine (B1172632), TLC can be used to track the disappearance of the starting materials and the appearance of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase). The separated spots are visualized, often under UV light. youtube.com

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the product in the range of 0.3-0.5. TLC is also effective in separating the E and Z isomers of oximes, which may exhibit different Rf values. nih.gov

Table 4: General TLC Parameters for Monitoring Oxime Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent |

| Application | Monitoring the consumption of starting materials and the formation of the product |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxybenzaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is particularly well-suited for investigating the properties of organic ligands like 2,3-dihydroxybenzaldehyde (B126233) oxime and their metallic complexes.

Geometry Optimization and Determination of Equilibrium Structures

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium structure. This is achieved through a process called geometry optimization. Using DFT methods, researchers can calculate the forces on each atom and iteratively adjust their positions until a minimum energy conformation is found.

Commonly employed functionals for such calculations on oxime-containing molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE1PBE, paired with various basis sets like 6-31G, 6-311G (d,p), or 6-31+G*. unipa.itnih.govgithub.io The choice of functional and basis set is critical for obtaining accurate results. For instance, studies on the related 2,3-dihydroxybenzaldehyde have identified multiple possible conformers, with DFT calculations pinpointing the most stable form. github.io The optimization process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's geometry. These theoretical parameters can then be compared with experimental data, for example from X-ray crystallography of related compounds, to validate the computational model. sciforum.net

Table 1: Representative Theoretical Geometrical Parameters for a Dihydroxybenzaldehyde Derivative Note: This table presents illustrative data based on typical DFT calculations for similar structures, as specific optimized geometry for 2,3-dihydroxybenzaldehyde oxime is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length (Å) | C=N | ~1.28 |

| N-O | ~1.41 | |

| O-H (oxime) | ~0.97 | |

| Bond Angle (°) | C-C=N | ~121.5 |

| C=N-O | ~110.8 | |

| N-O-H | ~103.2 |

Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT calculations provide profound insights into the electronic makeup of a molecule. Key to this understanding is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The distribution of these orbitals reveals the most probable regions for chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, charge delocalization, and stabilizing hyperconjugative interactions within the molecule. nih.govgithub.io This analysis provides a picture of how electron density is shared between atoms and orbitals, offering a deeper understanding of the bonding characteristics.

Prediction of Reactivity and Stability Trends of the Compound and its Complexes

The electronic parameters derived from DFT calculations are instrumental in predicting the reactivity and stability of this compound and its metal complexes. Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. nih.gov

Chemical Hardness (η) : A molecule with a large HOMO-LUMO gap is considered "hard," indicating high kinetic stability and low reactivity. nih.gov

Chemical Potential (µ) : This descriptor relates to the tendency of electrons to escape from the system.

Electrophilicity (ω) : This measures the ability of a species to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules or for understanding how reactivity changes upon complexation with a metal ion. For instance, upon forming a complex, the electronic properties of the this compound ligand are altered, which in turn affects the stability and potential reactivity of the resulting complex. unipa.itnist.gov Theoretical studies on related oxime ligands have shown that the formation of metal complexes enhances their stability. chemspider.com

Table 2: Illustrative Frontier Orbital Data and Global Reactivity Descriptors Note: The values are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.8 |

| Energy Gap | E_gap | E_LUMO - E_HOMO | 4.4 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.2 |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -4.0 |

| Electrophilicity Index | ω | µ² / (2η) | 3.64 |

Metalloaromaticity Studies

When this compound acts as a ligand, it forms chelate rings with metal ions. The electronic nature of these newly formed rings can sometimes exhibit aromatic character, a phenomenon known as metalloaromaticity.

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment in Metal Clusters

A primary computational tool for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. github.io This method, developed by Paul von Ragué Schleyer, evaluates the magnetic shielding at a specific point in space, typically the geometric center of a ring. github.io A "ghost" atom (with no nucleus or electrons) is placed at this point, and its magnetic shielding tensor is calculated. github.io

The resulting NICS value is a powerful indicator of aromaticity:

Negative NICS values indicate a diatropic ring current, which is characteristic of an aromatic system.

Positive NICS values suggest a paratropic ring current, indicative of an anti-aromatic system.

NICS values near zero imply a non-aromatic system.

While direct NICS studies on this compound complexes are not prominent in the literature, this technique is widely applicable. It could be employed to quantify the degree of aromaticity in the five- or six-membered chelate rings formed upon coordination with a metal ion. Such an analysis would provide valuable information about the electronic structure and stability of the resulting metal cluster.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. github.io

The MEP map is colored according to the electrostatic potential value at each point on the electron density surface. Typically, regions of negative potential, which are rich in electrons and prone to attack by electrophiles, are colored red. Conversely, areas of positive potential, which are electron-deficient and attractive to nucleophiles, are colored blue. Green areas represent regions of neutral potential.

For this compound, an MEP map would clearly show regions of high negative potential around the electronegative oxygen atoms of the hydroxyl and oxime groups, as well as the nitrogen atom of the oxime. These sites are the primary locations for coordination with positively charged metal ions and for forming hydrogen bonds. The map would also highlight the electrophilic and nucleophilic regions of the molecule, providing a visual guide to its chemical reactivity. github.io

Electronic and Spectroscopic Property Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are instrumental in understanding the vibrational spectra of molecules such as this compound. researchgate.netelixirpublishers.com These calculations provide vibrational frequencies and intensities that can be correlated with experimental data obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.netelixirpublishers.com

Experimental FTIR and FT-Raman spectra have been recorded for similar compounds, providing a basis for comparison. researchgate.net For instance, in a related molecule, 2,3-dihydroxybenzaldehyde, FTIR spectra were recorded in the 4000–400 cm⁻¹ range and FT-Raman in the 3500–100 cm⁻¹ range. researchgate.net For this compound, characteristic vibrational bands have been identified experimentally. The O-H stretching vibrations are typically observed around 3454 cm⁻¹, the C=N stretching of the oxime group at 1641 cm⁻¹, and various aromatic C-H and C=C stretching and bending modes at lower frequencies. rsc.org

Theoretical calculations allow for the assignment of these experimental bands to specific vibrational modes of the molecule. The calculated frequencies are often scaled to improve agreement with experimental values. researchgate.net The potential energy distribution (PED) analysis, derived from these calculations, offers a detailed description of the contribution of different internal coordinates to each normal mode of vibration. This comprehensive analysis validates the experimental assignments and provides a deeper understanding of the molecule's vibrational properties.

A comparison of experimental and theoretical vibrational frequencies for key functional groups is presented in the table below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) rsc.org |

| O-H Stretch | 3454 |

| C=N Stretch | 1641 |

| Aromatic C-H Stretch | 2981 |

| Aromatic C=C Stretch | 1614, 1592 |

| C-H Bend | 1492, 1440 |

| C-O Stretch | Not specified |

| N-O Stretch | Not specified |

| Note: Theoretical values are not available in the provided search results but would typically be calculated and compared. |

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. univ-setif.dz These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. univ-setif.dz

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The predicted spectra would likely show absorptions in the ultraviolet and visible regions, arising from π→π* and n→π* transitions associated with the aromatic ring and the oxime functional group. The hydroxyl and oxime substituents on the benzene (B151609) ring are expected to influence the positions and intensities of these absorption bands.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these electronic transitions. The energy difference between the HOMO and LUMO provides an estimate of the energy required for the lowest energy electronic transition.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available |

| HOMO -> LUMO+1 | Data not available | Data not available |

| Note: Specific calculated values for this compound were not found in the search results but would be the output of a TD-DFT calculation. |